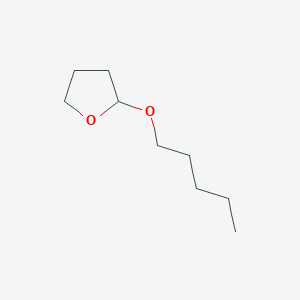

Furan, tetrahydro-2-(pentyloxy)-

説明

Furan, tetrahydro-2-(pentyloxy)- is an ether derivative of tetrahydrofuran (THF), featuring a pentyloxy group (-O-C₅H₁₁) substituted at the 2-position of the saturated furan ring. The molecular formula is inferred as C₉H₁₈O₂ (MW: 158.24 g/mol), based on substitution patterns in THF derivatives . Such compounds are typically synthesized via nucleophilic substitution or etherification reactions and may find applications in pharmaceuticals, agrochemicals, or flavoring agents, depending on substituent effects .

特性

CAS番号 |

62987-04-6 |

|---|---|

分子式 |

C9H18O2 |

分子量 |

158.24 g/mol |

IUPAC名 |

2-pentoxyoxolane |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-7-10-9-6-5-8-11-9/h9H,2-8H2,1H3 |

InChIキー |

KJSWCDQLCQFZIJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCOC1CCCO1 |

製品の起源 |

United States |

準備方法

The synthesis of furan derivatives, including tetrahydro-2-(pentyloxy)-furan, can be achieved through several methods. One common method involves the cyclization of diols and triols in the presence of gold catalysts. This reaction takes place in an aqueous medium within nanomicelles, where the hydrophobic effect drives the dehydration process . Another method involves the use of palladium catalysis to synthesize 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid . Industrial production methods often involve the acid-catalyzed dehydration of 1,4-butanediol, which is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .

化学反応の分析

Furan, tetrahydro-2-(pentyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In the presence of a solid acid catalyst, tetrahydrofuran reacts with hydrogen sulfide to form tetrahydrothiophene . Common reagents used in these reactions include palladium, gold, and copper catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups .

科学的研究の応用

Furan, tetrahydro-2-(pentyloxy)- has numerous scientific research applications. In chemistry, it is used as a precursor to polymers and as a versatile solvent due to its polar nature and wide liquid range . In biology and medicine, furan derivatives exhibit a wide range of biological and pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties . In industry, furans are used in the production of pharmaceuticals, resins, agrochemicals, and lacquers .

作用機序

The mechanism of action of furan, tetrahydro-2-(pentyloxy)- involves its interaction with various molecular targets and pathways. Furan derivatives exhibit their effects through a variety of mechanisms, including inhibition of bacterial cell wall synthesis, disruption of microbial cell membranes, and interference with DNA replication . The specific molecular targets and pathways involved depend on the particular furan derivative and its intended application.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Chain Length and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

Aromatic vs. Aliphatic Substituents

Table 2: Aromatic-Substituted Analogs

Key Observations :

- Aromatic Groups : Increase thermal stability and melting points due to π-π stacking (e.g., 2-(4-methoxyphenyl)-tetrahydrofuran melts at 61–63°C vs. aliphatic analogs, which are often liquids) .

- Applications : Aromatic derivatives are prioritized in materials science (e.g., liquid crystals) and flavoring, while aliphatic analogs serve as solvents or intermediates .

Ring Size and Heteroatom Effects

Table 3: Pyran vs. Furan Ring Derivatives

Key Observations :

- Pyran Rings: Offer greater conformational flexibility and stability, making them preferable in drug formulations (e.g., tetrahydro-2-(4-methylphenoxy)-2H-pyran) .

- Furan Rings : Higher reactivity due to ring strain, limiting their use in high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。